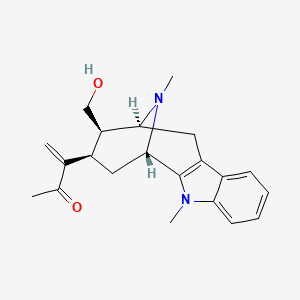

Macroline

Descripción

Propiedades

Fórmula molecular |

C21H26N2O2 |

|---|---|

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

3-[(1S,12S,13R,14R)-13-(hydroxymethyl)-3,16-dimethyl-3,16-diazatetracyclo[10.3.1.02,10.04,9]hexadeca-2(10),4,6,8-tetraen-14-yl]but-3-en-2-one |

InChI |

InChI=1S/C21H26N2O2/c1-12(13(2)25)15-9-20-21-16(10-19(22(20)3)17(15)11-24)14-7-5-6-8-18(14)23(21)4/h5-8,15,17,19-20,24H,1,9-11H2,2-4H3/t15-,17+,19-,20-/m0/s1 |

Clave InChI |

UFYREEIANXVLMJ-RKOGWWSCSA-N |

SMILES isomérico |

CC(=O)C(=C)[C@@H]1C[C@H]2C3=C(C[C@@H]([C@@H]1CO)N2C)C4=CC=CC=C4N3C |

SMILES canónico |

CC(=O)C(=C)C1CC2C3=C(CC(C1CO)N2C)C4=CC=CC=C4N3C |

Sinónimos |

macroline |

Origen del producto |

United States |

Foundational & Exploratory

The Chemical Architecture of Macroline Alkaloids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the chemical structure, spectroscopic properties, and synthesis of Macroline alkaloids. This class of monoterpenoid indole (B1671886) alkaloids is characterized by a complex pentacyclic core and has garnered significant interest due to its intriguing biological activities and challenging molecular architecture.

Core Chemical Structure

This compound alkaloids are defined by a rigid pentacyclic skeleton. This core structure features an indole nucleus fused to an azabicyclo[3.3.1]nonane system.[1] The intricate arrangement of these rings creates a unique three-dimensional conformation that is central to the biological properties of these molecules. The shared biosynthetic origin with sarpagine (B1680780) and ajmaline (B190527) alkaloids results in notable structural similarities among these related indole alkaloid families.[2]

Below is a graphical representation of the fundamental core structure of this compound alkaloids, highlighting the key ring systems.

Spectroscopic Data Summary

The structural elucidation of this compound alkaloids relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography has been instrumental in unambiguously confirming the relative and absolute stereochemistry of several members of this family.[3]

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the core this compound skeleton. These values are compiled from various isolated and synthetic this compound alkaloids and can serve as a reference for the identification of new analogues.

Table 1: Representative ¹H NMR Data for the this compound Core

| Proton | Chemical Shift (δ) ppm | Multiplicity |

| H-3 | 3.0 - 3.5 | m |

| H-5 | 2.5 - 3.0 | m |

| H-6 | 1.5 - 2.0 | m |

| H-9 | 7.0 - 7.5 | d |

| H-10 | 6.5 - 7.0 | t |

| H-11 | 7.0 - 7.2 | t |

| H-12 | 7.3 - 7.6 | d |

| H-14 | 1.8 - 2.2 | m |

| H-15 | 1.6 - 2.0 | m |

| H-16 | 4.0 - 4.5 | m |

| H-17 | 3.5 - 4.0 | m |

| H-19 | 5.0 - 5.5 | q |

| H-21 | 2.5 - 3.0 | m |

Table 2: Representative ¹³C NMR Data for the this compound Core

| Carbon | Chemical Shift (δ) ppm |

| C-2 | 135 - 140 |

| C-3 | 50 - 55 |

| C-5 | 55 - 60 |

| C-6 | 20 - 25 |

| C-7 | 110 - 115 |

| C-8 | 125 - 130 |

| C-9 | 118 - 122 |

| C-10 | 119 - 123 |

| C-11 | 120 - 125 |

| C-12 | 110 - 115 |

| C-13 | 145 - 150 |

| C-14 | 30 - 35 |

| C-15 | 25 - 30 |

| C-16 | 70 - 75 |

| C-17 | 60 - 65 |

| C-19 | 115 - 120 |

| C-20 | 130 - 135 |

| C-21 | 45 - 50 |

Experimental Protocols

The isolation and synthesis of this compound alkaloids involve multi-step procedures requiring careful control of reaction conditions and purification techniques.

General Isolation Protocol

This compound alkaloids are typically isolated from plants of the Apocynaceae family, particularly from the genera Alstonia and Rauvolfia.[2][4] The general procedure is as follows:

-

Extraction: Dried and powdered plant material (e.g., stem bark, leaves) is subjected to extraction with an organic solvent, commonly methanol, at room temperature for an extended period.[5]

-

Acid-Base Partitioning: The crude extract is concentrated and then partitioned between an acidic aqueous solution (e.g., 5% HCl) and an organic solvent (e.g., dichloromethane) to separate acidic and neutral compounds from the basic alkaloids. The aqueous layer, containing the protonated alkaloids, is then basified (e.g., with NH₄OH to pH 9-10) and re-extracted with an organic solvent.

-

Chromatographic Separation: The resulting crude alkaloid mixture is subjected to a series of chromatographic separations. This typically involves column chromatography over silica (B1680970) gel with a gradient elution system (e.g., hexane-ethyl acetate, dichloromethane-methanol) followed by further purification using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Key Synthetic Methodologies

The total synthesis of the this compound core has been a significant challenge for synthetic chemists. A key strategy involves the stereoselective construction of the azabicyclo[3.3.1]nonane ring system and its subsequent fusion to the indole core. One notable approach is the intramolecular [4+2] cycloaddition (Diels-Alder reaction) .

A representative experimental workflow for a key synthetic step is outlined below.

References

- 1. Structure units oriented approach towards collective synthesis of sarpagine-ajmaline-koumine type alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sarpagine and related alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unified Chemical Synthesis of Corynanthe-Sarpagine-Ajmaline Type Monoterpene Indole Alkaloids: A Biomimetic Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Botanical Treasury of Macroline Alkaloids: A Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of macroline alkaloids, a class of monoterpenoid indole (B1671886) alkaloids with significant pharmacological potential. The document details their primary natural sources, comprehensive isolation methodologies, and an overview of their biosynthetic origins. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols are outlined. Visual diagrams generated using Graphviz illustrate critical workflows and biosynthetic pathways to facilitate a deeper understanding of these complex natural products.

Natural Sources of this compound Alkaloids

This compound alkaloids are predominantly found within the plant kingdom, specifically in species belonging to the Apocynaceae family. The genus Alstonia is a particularly rich source of these compounds, with several species being extensively studied for their diverse alkaloidal content.

The primary plant parts harvested for the isolation of this compound alkaloids are the stem-bark and leaves. Research has consistently shown these tissues to contain the highest concentrations of these valuable secondary metabolites.

Table 1: Principal Natural Sources of this compound Alkaloids

| Plant Genus | Plant Species | Plant Part(s) | Notable this compound Alkaloids Isolated |

| Alstonia | A. macrophylla | Stem-bark, Leaves | Alstophylline, Alstofolinine A, Macralstonine, various bisindole alkaloids |

| Alstonia | A. angustifolia | Stem-bark, Leaves | Alstophylline, various this compound-sarpagine and this compound-pleiocarpamine bisindole alkaloids |

| Alstonia | A. penangiana | Stem-bark, Leaves | Various this compound, talpinine, and sarpagine (B1680780) alkaloids |

Isolation of this compound Alkaloids: A Methodological Overview

The isolation of this compound alkaloids from their natural sources is a multi-step process that involves extraction, partitioning, and chromatographic purification. The general workflow is designed to first isolate a crude alkaloid mixture, which is then subjected to various chromatographic techniques to separate the individual compounds.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments involved in the isolation of this compound alkaloids.

This initial phase aims to extract the total alkaloid content from the plant material and separate it from other non-alkaloidal constituents.

Protocol:

-

Maceration: The dried and powdered plant material (e.g., 1 kg of Alstonia macrophylla leaves) is soaked in a suitable organic solvent, such as 95% ethanol, for several days at room temperature with occasional agitation.

-

Concentration: The ethanolic extract is decanted and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract.

-

Acidification: The concentrated extract is slowly added to a 3% (w/v) aqueous solution of tartaric acid with constant stirring. This step protonates the basic alkaloids, rendering them soluble in the aqueous acidic solution.

-

Filtration: The acidic solution is filtered through a pad of Celite or kieselguhr to remove non-alkaloidal precipitates such as fats, waxes, and chlorophyll. The residue is washed with fresh tartaric acid solution, and the washings are combined with the filtrate.

-

Basification: The clear acidic filtrate is then basified to a pH of 9-10 by the slow addition of a base, such as concentrated ammonia solution, with cooling in an ice bath. This deprotonates the alkaloid salts, converting them back to their free base form.

-

Solvent Extraction: The basified aqueous solution is exhaustively extracted with an immiscible organic solvent, typically chloroform (B151607) or dichloromethane. This is usually performed in a separatory funnel, and the extraction process is repeated at least three times to ensure complete transfer of the alkaloids into the organic phase.

-

Washing and Drying: The combined organic extracts are washed with distilled water to remove any remaining water-soluble impurities and then dried over anhydrous sodium sulfate.

-

Final Concentration: The dried organic extract is concentrated under reduced pressure to yield the crude alkaloid mixture.

The crude alkaloid extract is a complex mixture of various alkaloids. Therefore, chromatographic techniques are employed for their separation and purification.

a) Thin-Layer Chromatography (TLC):

TLC is a crucial preliminary step used for:

-

Qualitative analysis of the crude extract to ascertain the presence of alkaloids.

-

Monitoring the progress of column chromatography separations.

-

Selecting appropriate solvent systems for column chromatography.

Typical TLC Parameters:

-

Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum sheets.

-

Mobile Phase (Solvent Systems): A variety of solvent systems with increasing polarity are used, often saturated with ammonia to prevent tailing of the basic alkaloids. Examples include:

-

Chloroform : Methanol (B129727) (e.g., 9:1, v/v)

-

Hexane : Ethyl Acetate (e.g., 1:1, v/v)

-

-

Detection: The developed TLC plates are visualized under UV light (254 nm and 365 nm) and by spraying with Dragendorff's reagent, which produces characteristic orange to reddish-brown spots with alkaloids.

b) Column Chromatography:

Column chromatography is the primary technique for the large-scale separation of the crude alkaloid mixture into fractions of decreasing complexity.

Protocol:

-

Column Packing: A glass column is packed with a slurry of silica gel (e.g., 230-400 mesh) in a non-polar solvent like chloroform or hexane.

-

Sample Loading: The crude alkaloid extract is adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the prepared column.

-

Elution: The column is eluted with a solvent gradient of increasing polarity. A common gradient starts with 100% chloroform and gradually increases the proportion of methanol. Fractions are collected at regular intervals.

-

Fraction Analysis: The collected fractions are analyzed by TLC to identify those with similar alkaloid profiles, which are then combined.

For further purification, Sephadex LH-20 column chromatography can be employed, using methanol as the eluent, to separate alkaloids based on their molecular size and polarity.

c) Preparative High-Performance Liquid Chromatography (Prep-HPLC):

For the final purification of individual alkaloids from the enriched fractions obtained from column chromatography, preparative HPLC is often the method of choice.

Typical Preparative HPLC Parameters for Indole Alkaloids:

-

Column: Reversed-phase C18 columns (e.g., 250 x 10 mm, 5 µm particle size) are commonly used.

-

Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous acidic solution (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: Flow rates are typically in the range of 2-5 mL/min.

-

Detection: A UV detector is used to monitor the elution of the compounds, with the detection wavelength set at a value where the alkaloids exhibit strong absorbance (e.g., 254 nm or 280 nm).

Quantitative Data

The yield of individual this compound alkaloids can vary significantly depending on the plant species, geographical location, time of harvest, and the specific isolation protocol employed. The following table provides some reported yields of this compound alkaloids from Alstonia species.

Table 2: Reported Yields of Selected this compound Alkaloids

| Alkaloid | Plant Source | Plant Part | Extraction Method | Yield (% of dry plant material) |

| N(4)-Methyl-N(4),21-secotalpinine | Alstonia angustifolia | Not specified | Not specified | 0.2% |

| An Indole Alkaloid | Alstonia angustifolia | Not specified | Not specified | 0.08% |

Note: Comprehensive quantitative yield data for a wide range of this compound alkaloids is often not extensively reported in the literature, as the focus is frequently on the discovery and structural elucidation of new compounds.

Biosynthesis of this compound Alkaloids

The biosynthesis of this compound alkaloids, like other monoterpenoid indole alkaloids, originates from the condensation of tryptamine (B22526) (derived from the amino acid tryptophan) and secologanin (B1681713) (a monoterpenoid derived from the mevalonate (B85504) pathway). The key initial step is the formation of strictosidine, which serves as a central precursor to a vast array of indole alkaloids.

The intricate machinery of life: A technical guide to the biosynthesis of macroline-type indole alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

The macroline-type indole (B1671886) alkaloids are a structurally diverse and pharmacologically significant class of natural products. Found predominantly in plants of the Apocynaceae family, these complex molecules exhibit a wide range of biological activities, including antiarrhythmic and antimicrobial properties. Ajmaline (B190527), a well-known member of this family, has been used clinically to treat cardiac arrhythmias. The intricate biosynthetic pathways leading to these alkaloids have been a subject of intense research, offering insights into the remarkable catalytic machinery evolved by plants. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound-type indole alkaloids, with a focus on the well-elucidated route to ajmaline. It is intended to serve as a comprehensive resource, detailing the key enzymatic transformations, providing quantitative data for characterized enzymes, and outlining detailed experimental protocols for their study.

Core Biosynthetic Pathway: From Primary Metabolism to this compound Scaffold

The biosynthesis of this compound-type indole alkaloids originates from the convergence of two major metabolic pathways: the shikimate pathway, which provides the indole precursor tryptamine (B22526), and the methylerythritol phosphate (B84403) (MEP) pathway, which yields the monoterpenoid precursor secologanin (B1681713). The condensation of these two building blocks, catalyzed by strictosidine (B192452) synthase (STR), forms the central intermediate strictosidine, the universal precursor to over 2,000 monoterpenoid indole alkaloids (MIAs)[1]. The subsequent deglycosylation by strictosidine β-D-glucosidase (SGD) initiates a cascade of reactions leading to the formation of the various alkaloid scaffolds, including the this compound framework.

Key Enzymatic Steps in Ajmaline Biosynthesis

The biosynthetic route to ajmaline serves as the best-characterized example of this compound alkaloid formation. The key enzymatic steps are summarized below:

-

Strictosidine Synthesis: Tryptamine and secologanin are condensed by Strictosidine Synthase (STR) in a stereospecific Pictet-Spengler reaction to form 3-α(S)-strictosidine[2][3].

-

Deglycosylation: Strictosidine β-D-Glucosidase (SGD) hydrolyzes the glucose moiety from strictosidine, generating a highly reactive and unstable aglycone[4].

-

Formation of the Sarpagan Skeleton: The strictosidine aglycone undergoes a series of rearrangements and cyclizations. A key step is the formation of the sarpagan bridge (C5-C16 bond), a reaction catalyzed by the cytochrome P450 enzyme Sarpagan Bridge Enzyme (SBE) , which acts on the intermediate geissoschizine to produce polyneuridine (B1254981) aldehyde[5][6].

-

Conversion to Vinorine (B1233521): Polyneuridine aldehyde is then converted to vinorine through the action of Polyneuridine Aldehyde Esterase (PNAE) and Vinorine Synthase (VS) . Vinorine synthase, a member of the BAHD family of acyltransferases, catalyzes an acetyl-CoA dependent cyclization[7][8].

-

Hydroxylation and Reduction Steps: Vinorine undergoes hydroxylation by Vinorine Hydroxylase (VH) , a cytochrome P450 enzyme, to yield vomilenine. Subsequently, two NADPH-dependent reductases, Vomilenine Reductase (VR) and 1,2-Dihydrovomilenine Reductase (DHVR) , catalyze sequential reductions to produce 17-O-acetylnorajmaline.

-

Final Steps to Ajmaline: The acetyl group is removed from 17-O-acetylnorajmaline by Acetylajmalan Esterase (AAE) to give norajmaline[2][9]. Finally, Norajmaline (B1263583) Methyltransferase (NAMT) catalyzes the S-adenosyl-L-methionine (SAM)-dependent N-methylation of norajmaline to yield ajmaline.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of ajmaline. This information is crucial for understanding the efficiency and substrate specificity of these biocatalysts.

| Enzyme | Source Organism | Substrate(s) | Km (µM) | Vmax or kcat | Optimal pH | Reference(s) |

| Strictosidine Synthase (STR) | Catharanthus roseus | Tryptamine | 2300 | - | 6.8 | [3] |

| Secologanin | 3400 | - | [3] | |||

| Strictosidine Glucosidase (SGD) | Rauwolfia serpentina | Strictosidine | 90 | - | 5.2 | [10] |

| Sarpagan Bridge Enzyme (SBE) | Rauwolfia serpentina | Geissoschizine | 19.6 | - | - | [11] |

| Vinorine Synthase (VS) | Rauwolfia serpentina | Gardneral | 7.5 | - | - | [7] |

| Acetyl-CoA | 57 | - | [7] | |||

| Acetylajmalan Esterase (AAE) | Rauwolfia serpentina | 17-O-Acetylajmaline | - | - | 7.5 | [9] |

Note: '-' indicates data not available in the cited literature.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide. These protocols are intended to be a starting point for researchers and may require optimization based on specific laboratory conditions and research goals.

Heterologous Expression and Purification of Biosynthetic Enzymes

Objective: To produce and purify recombinant enzymes for in vitro characterization. E. coli is a commonly used host for the expression of soluble enzymes like STR and VS, while yeast or insect cells are often preferred for membrane-bound cytochrome P450 enzymes like SBE and VH[12][13][14].

Protocol for Expression in E. coli (e.g., Strictosidine Synthase):

-

Gene Cloning: The full-length cDNA of the target enzyme is cloned into a suitable E. coli expression vector (e.g., pET series) with an N- or C-terminal affinity tag (e.g., His6-tag) for purification.

-

Transformation: The expression construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Culture Growth: A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic, grown overnight at 37°C. The starter culture is then used to inoculate a larger volume of LB medium.

-

Protein Expression: The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8. Protein expression is then induced by adding a suitable inducer (e.g., 0.1-1 mM IPTG). The culture is further incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight to enhance soluble protein expression.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mg/mL lysozyme, and protease inhibitors), and lysed by sonication on ice.

-

Purification: The lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a wash buffer containing a low concentration of imidazole (e.g., 20 mM). The protein is then eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

-

Purity Analysis: The purity of the eluted protein is assessed by SDS-PAGE. The purified protein concentration is determined using a Bradford assay.

In Vitro Enzyme Assays

Objective: To determine the activity and kinetic parameters of the purified enzymes.

a) Strictosidine Synthase (STR) Assay (HPLC-based): [2]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 6.8), 2 mM tryptamine, and 4 mM secologanin in a total volume of 100 µL.

-

Enzyme Addition: Initiate the reaction by adding a known amount of purified STR enzyme.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction by adding 100 µL of methanol.

-

Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC with UV detection (e.g., at 280 nm) to quantify the amount of strictosidine formed and/or tryptamine consumed by comparing the peak areas to a standard curve.

b) Strictosidine β-D-Glucosidase (SGD) Assay (HPLC-based): [15]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM citrate/phosphate buffer (pH 6.0), 100 µM strictosidine, and a known amount of purified SGD enzyme in a total volume of 100 µL.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

Reaction Termination: Terminate the reaction by adding 200 µL of methanol.

-

Analysis: Analyze the reaction mixture by HPLC to monitor the disappearance of the strictosidine peak.

c) Sarpagan Bridge Enzyme (SBE) Assay (In Vitro Microsomal Assay): [5]

-

Microsome Preparation: If using heterologously expressed P450s from yeast or insect cells, prepare microsomes from the cell cultures.

-

Reaction Mixture: In a final volume of 100 µL, combine 100 mM potassium phosphate buffer (pH 7.4), 1.5 mM NADPH, microsomes containing the SBE, and the substrate geissoschizine (e.g., 50 µM).

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Extraction: Stop the reaction and extract the alkaloids with an organic solvent (e.g., ethyl acetate).

-

Analysis: Evaporate the organic solvent and redissolve the residue in methanol. Analyze the products by LC-MS to identify and quantify the formation of polyneuridine aldehyde.

d) Vinorine Synthase (VS) Assay (HPLC-based): [16][17]

-

Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 7.5), 100 µM 16-epivellosimine (B1246557) (gardneral), 200 µM acetyl-CoA, and a known amount of purified VS enzyme.

-

Incubation: Incubate at 30°C for a specified time.

-

Analysis: Monitor the formation of vinorine by HPLC with UV detection.

e) Acetylajmalan Esterase (AAE) Assay (Spectrophotometric): [18][19][20]

-

Reaction Mixture: Prepare a reaction mixture in a cuvette containing 100 mM phosphate buffer (pH 7.5) and a known concentration of the substrate 17-O-acetylajmaline.

-

Enzyme Addition: Add the purified AAE to initiate the reaction.

-

Analysis: Monitor the hydrolysis of the ester bond by observing the change in absorbance at a specific wavelength, or by using a coupled assay that produces a colored product. Alternatively, a fixed-time incubation can be performed, and the product can be quantified by HPLC.

Quantitative Analysis of Alkaloids by HPLC

Objective: To separate and quantify the indole alkaloids in plant extracts or enzyme assay mixtures[21].

-

Sample Preparation: Plant material is ground to a fine powder and extracted with methanol. The extract is filtered and concentrated. For enzyme assays, the reaction is stopped, and proteins are removed.

-

HPLC System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically employed.

-

Detection: A photodiode array (PDA) detector is used to monitor the absorbance at multiple wavelengths (e.g., 254 nm and 280 nm) to detect and identify different alkaloids based on their retention times and UV spectra.

-

Quantification: The concentration of each alkaloid is determined by comparing the peak area to a standard curve generated with authentic standards.

Visualization of Pathways and Workflows

Biosynthetic Pathway of Ajmaline

References

- 1. A Powerful Method for Studying Protein–Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay | Springer Nature Experiments [experiments.springernature.com]

- 2. Assay of strictosidine synthase from plant cell cultures by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to Conduct Co-IP Experiments Using Plant Tissues? | MtoZ Biolabs [mtoz-biolabs.com]

- 4. Molecular Architecture of Strictosidine Glucosidase: The Gateway to the Biosynthesis of the Monoterpenoid Indole Alkaloid Family - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sarpagan bridge enzyme has substrate-controlled cyclization and aromatization modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Acetyltransfer in natural product biosynthesis--functional cloning and molecular analysis of vinorine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Vinorine synthase - Wikipedia [en.wikipedia.org]

- 9. A Powerful Method for Studying Protein-Protein Interactions in Plants: Coimmunoprecipitation (Co-IP) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Yeast Two Hybrid Assay in Protein Protein Interaction Studies-Molecular Interaction Solutions from China | ProNet Biotech [pronetbio.com]

- 11. A spectrophotometric assay for strictosidine synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Efficient heterologous expression of cytochrome P450 enzymes in microorganisms for the biosynthesis of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cloning and Overexpression of Strictosidine β-D-Glucosidase Gene Short Sequence from Catharanthus roseus in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Purification and partial amino acid sequences of the enzyme vinorine synthase involved in a crucial step of ajmaline biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]

- 20. A methodology for detection and quantification of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative determination of reserpine, ajmaline, and ajmalicine in Rauvolfia serpentina by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemical Landscape of "Macroline": A Preliminary Technical Overview

The term "Macroline" can refer to two distinct classes of natural products: This compound alkaloids and Macrolactins . Each class possesses unique structural features, biological activities, and biosynthetic origins. This guide provides a preliminary overview of both, highlighting the available technical information and paving the way for a more in-depth exploration upon clarification of the specific compound class of interest.

This compound Alkaloids: Modulators of Multidrug Resistance

This compound alkaloids are a subgroup of monoterpenoid indole (B1671886) alkaloids, predominantly isolated from plants of the Alstonia genus, which belongs to the Apocynaceae family.[1] These compounds are structurally complex, often sharing a common biosynthetic origin with other alkaloid types like sarpagine (B1680780) and ajmaline (B190527).

Biological Activity: A significant biological activity associated with this compound alkaloids is their ability to reverse multidrug resistance (MDR) in cancer cells.[1][2] MDR is a major obstacle in chemotherapy, and compounds that can counteract this phenomenon are of great interest in drug development. Certain this compound alkaloids have been shown to be effective in reversing resistance to vincristine (B1662923) in KB cells.[1]

Table 1: Physicochemical Characterization Methods for this compound Alkaloids

| Property | Methodology |

| Structure Elucidation | Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), X-ray Crystallography[1] |

| Purity Assessment | Thin-Layer Chromatography (TLC), NMR Spectroscopy[3] |

| Lipophilicity Prediction | Log P value calculation (important for oral bioavailability)[3] |

Experimental Protocols

The structural determination of this compound alkaloids relies on a combination of advanced spectroscopic and crystallographic methods.

General Experimental Workflow for Isolation and Characterization:

Caption: General workflow for the isolation and structural characterization of this compound alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are crucial for establishing the connectivity of atoms within the complex alkaloid scaffold.[2]

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the elemental composition and molecular weight of the isolated alkaloids.[1]

X-ray Crystallography: In some cases, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and stereochemistry of the molecule.[1]

Macrolactins: Broad-Spectrum Bioactive Agents

Macrolactins are a class of 24-membered macrolide antibiotics produced by marine microorganisms.[4][5][6] They exhibit a wide range of biological activities, making them attractive candidates for drug discovery.

Biological Activity: Macrolactins have demonstrated potent antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[4][5][6]

Table 2: Reported Biological Activities of Macrolactins

| Activity | Description |

| Antibacterial | Active against various bacteria.[4][5][6] |

| Antifungal | Shows inhibitory effects on fungal growth.[4][5][6] |

| Antiviral | Potential to inhibit viral replication.[4][5][6] |

| Anticancer | Exhibits cytotoxic effects against cancer cell lines.[4][5][6] |

| Anti-inflammatory | May modulate inflammatory pathways.[4][5][6] |

Biosynthesis and Signaling Pathways

Macrolactins are biosynthesized via a type I polyketide synthase (PKS) pathway.[4][5][6] The core macrolactone ring is assembled from simple acyl-CoA precursors and can be further modified by tailoring enzymes, leading to a diversity of macrolactin analogues.

Proposed Biosynthetic Pathway of Macrolactins:

Caption: Simplified overview of the macrolactin biosynthetic pathway.

While the biosynthetic pathway is relatively well-understood, specific signaling pathways in mammalian cells that are modulated by macrolactins are still under investigation. Their broad range of biological activities suggests that they may interact with multiple cellular targets and signaling cascades.

Future Directions

To provide a comprehensive technical guide that meets the specified requirements, clarification is needed on which "this compound" is of interest: the alkaloid or the macrolactin . Upon receiving this clarification, a more targeted and in-depth guide can be developed, including:

-

For this compound Alkaloids: A detailed compilation of physicochemical properties for specific alkaloids, experimental protocols for their isolation and analysis, and a deeper dive into their mechanism of action in reversing multidrug resistance, including any known interactions with cellular signaling pathways.

-

For Macrolactins: A comprehensive table of biological activities with quantitative data (e.g., IC50, MIC values), detailed protocols for bioassays, and a thorough review of the known cellular targets and signaling pathways affected by these compounds.

This preliminary overview serves as a foundation for a more focused and detailed technical document tailored to the specific needs of researchers, scientists, and drug development professionals.

References

- 1. This compound, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. DSpace [repository.tcu.edu]

- 4. researchgate.net [researchgate.net]

- 5. Macrolactins: biological activity and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Macrolactins: biological activity and biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

The macroline alkaloids represent a structurally diverse and biologically significant class of monoterpenoid indole (B1671886) alkaloids. Predominantly isolated from plant genera such as Alstonia and Picralima, these compounds have garnered considerable attention for their wide range of pharmacological activities. This technical guide provides a comprehensive overview of the this compound alkaloid family, including their core structure, biosynthesis, and prominent related compounds. It details their diverse biological effects, with a focus on antiproliferative, antimalarial, analgesic, and anti-inflammatory properties, and the reversal of multidrug resistance. This document summarizes key quantitative data, outlines detailed experimental protocols for their isolation, synthesis, and biological evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to the this compound Alkaloid Family

The this compound alkaloids are a subgroup of monoterpenoid indole alkaloids characterized by a specific carbocyclic framework. They are often found in plants of the Apocynaceae family, co-occurring with other structurally related alkaloids like those of the sarpagine (B1680780) and ajmaline (B190527) families, with which they share a common biosynthetic precursor, strictosidine.[1] The intricate and stereochemically rich architecture of this compound alkaloids has made them challenging targets for total synthesis and fascinating subjects for biosynthetic studies.

Core Structure and Related Compounds

The fundamental this compound core structure features a pentacyclic system. Notable members of this family isolated from Alstonia species include this compound itself, alstomicine, and alstofolinine A.[2][3][4] More complex derivatives, such as the macrodasines, incorporate additional fused spirocyclic tetrahydrofuran (B95107) or tetrahydropyran (B127337) rings.[5] Bisindole alkaloids containing a this compound unit are also prevalent, often linked to another monomeric indole alkaloid such as sarpagine or akuammiline (B1256633). Examples of these bisindoles include angustilongines E-K and alsmaphylines A-C.[6][7]

Biosynthesis

The biosynthesis of this compound and related alkaloids is a complex enzymatic process that begins with the condensation of tryptamine (B22526) and secologanin (B1681713) to form strictosidine. A key intermediate in the pathway to this compound alkaloids is 19E-geissoschizine. The formation of the characteristic this compound skeleton, as well as the related sarpagan and akuammiline frameworks, is catalyzed by homologous cytochrome P450 monooxygenases that facilitate specific C-C bond formations.

Biological Activities and Therapeutic Potential

The this compound alkaloid family exhibits a broad spectrum of biological activities, making them promising candidates for drug discovery and development.

Antiproliferative Activity

A significant number of this compound and related bisindole alkaloids have demonstrated potent cytotoxic effects against various human cancer cell lines. In particular, this compound-sarpagine and this compound-akuammiline bisindoles have shown impressive in vitro growth inhibitory activity.

Reversal of Multidrug Resistance

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy. Several this compound alkaloids have been shown to be effective in reversing MDR in cancer cells.[2] This activity is often attributed to the inhibition of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps.[8][9] By inhibiting these pumps, the alkaloids can increase the intracellular concentration of chemotherapeutic agents, thereby restoring their efficacy.

Analgesic and Opioid Receptor Modulation

Certain alkaloids found in plants from which this compound alkaloids are isolated have shown affinity for opioid receptors, suggesting a potential for analgesic properties. The interaction of these alkaloids with opioid receptors, which are G-protein coupled receptors (GPCRs), can modulate pain signaling pathways.[10][11]

Antimalarial and Anti-inflammatory Activities

Alkaloids, as a chemical class, are a rich source of antimalarial and anti-inflammatory agents.[12][13] While specific quantitative data for this compound alkaloids in these areas are still emerging, the general potential of this structural class warrants further investigation.

Quantitative Data on Biological Activities

The following tables summarize the available quantitative data for the biological activities of selected this compound and related alkaloids.

Table 1: Antiproliferative Activity of this compound-Sarpagine Bisindole Alkaloids (Angustilongines E-K) [7]

| Compound | Cell Line | IC50 (µM) |

| Angustilongine E | KB | 1.5 |

| KB (Vincristine-resistant) | 1.2 | |

| PC-3 | 2.5 | |

| LNCaP | 3.0 | |

| MCF7 | 2.8 | |

| MDA-MB-231 | 3.5 | |

| HT-29 | 2.1 | |

| HCT 116 | 1.9 | |

| A549 | 2.3 | |

| Angustilongine F | KB | 0.02 |

| KB (Vincristine-resistant) | 0.03 | |

| PC-3 | 0.05 | |

| LNCaP | 0.08 | |

| MCF7 | 0.06 | |

| MDA-MB-231 | 0.1 | |

| HT-29 | 0.04 | |

| HCT 116 | 0.03 | |

| A549 | 0.07 | |

| Angustilongine G | KB | 4.5 |

| KB (Vincristine-resistant) | 3.8 | |

| PC-3 | 5.2 | |

| LNCaP | 6.0 | |

| MCF7 | 5.5 | |

| MDA-MB-231 | 6.8 | |

| HT-29 | 4.9 | |

| HCT 116 | 4.2 | |

| A549 | 5.8 | |

| Angustilongine H | KB | 2.2 |

| KB (Vincristine-resistant) | 1.8 | |

| PC-3 | 3.1 | |

| LNCaP | 3.5 | |

| MCF7 | 3.2 | |

| MDA-MB-231 | 4.0 | |

| HT-29 | 2.8 | |

| HCT 116 | 2.5 | |

| A549 | 3.0 | |

| Angustilongine I | KB | 6.5 |

| KB (Vincristine-resistant) | 5.5 | |

| PC-3 | 7.8 | |

| LNCaP | 8.5 | |

| MCF7 | 8.0 | |

| MDA-MB-231 | 9.0 | |

| HT-29 | 7.2 | |

| HCT 116 | 6.8 | |

| A549 | 8.2 | |

| Angustilongine K | KB | 0.8 |

| KB (Vincristine-resistant) | 0.6 | |

| PC-3 | 1.2 | |

| LNCaP | 1.5 | |

| MCF7 | 1.4 | |

| MDA-MB-231 | 1.8 | |

| HT-29 | 1.0 | |

| HCT 116 | 0.9 | |

| A549 | 1.1 |

Experimental Protocols

General Alkaloid Extraction and Isolation

A common procedure for the extraction and isolation of alkaloids from plant material is as follows:

-

Drying and Grinding: The plant material (e.g., stem bark, leaves) is dried and finely ground to increase the surface area for extraction.

-

Defatting: The powdered material is first extracted with a nonpolar solvent (e.g., hexane (B92381) or petroleum ether) to remove fats and waxes.

-

Alkaloid Extraction: The defatted plant material is then extracted with a polar solvent, often methanol (B129727) or ethanol, sometimes acidified with a weak acid (e.g., acetic acid) to convert the alkaloids into their more soluble salt forms.

-

Acid-Base Partitioning: The crude extract is concentrated, and the alkaloids are partitioned between an acidic aqueous layer and an organic solvent. The aqueous layer containing the alkaloid salts is then basified (e.g., with ammonia) to liberate the free base alkaloids, which are subsequently extracted into an immiscible organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Chromatographic Purification: The resulting crude alkaloid mixture is subjected to various chromatographic techniques, such as column chromatography over silica (B1680970) gel or alumina, and further purified by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure alkaloids.

Total Synthesis of this compound and Alstomicine

The total synthesis of this compound and alstomicine has been achieved through multi-step sequences.[3][14] Key reactions in these syntheses include:

-

Ireland-Claisen Rearrangement: This[7][7]-sigmatropic rearrangement is a powerful tool for stereoselective carbon-carbon bond formation and was employed to establish key stereocenters in the this compound core.[14]

-

Pictet-Spengler Reaction: This reaction, involving the cyclization of a β-arylethylamine with an aldehyde or ketone, is a classic method for constructing the tetrahydro-β-carboline ring system present in many indole alkaloids, including the this compound family.[3]

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic potential of compounds.[15][16][17][18]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with serial dilutions of the test compound (e.g., a this compound alkaloid) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution is added to each well, and the plates are incubated for a few hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound alkaloids are a result of their interaction with various cellular targets and signaling pathways.

Reversal of Multidrug Resistance via P-glycoprotein Inhibition

Caption: P-glycoprotein inhibition by this compound alkaloids to reverse multidrug resistance.

Induction of Apoptosis through Tubulin Polymerization Inhibition

Certain bisindole alkaloids containing a this compound moiety have been found to induce apoptosis in cancer cells by interfering with microtubule dynamics.[19][20][21] They can act as microtubule-stabilizing or -destabilizing agents, leading to cell cycle arrest, typically in the G2/M phase, and subsequent activation of the apoptotic cascade.

Caption: Apoptosis induction via inhibition of tubulin polymerization by this compound bisindole alkaloids.

Opioid Receptor Signaling

The analgesic effects of certain alkaloids are mediated through their interaction with opioid receptors, which are G-protein coupled receptors (GPCRs).[10][22][23][24][25]

Caption: General mechanism of opioid receptor signaling initiated by an alkaloid agonist.

Conclusion and Future Directions

The this compound alkaloids and their related compounds constitute a rich and diverse family of natural products with significant therapeutic potential. Their potent antiproliferative activities and ability to reverse multidrug resistance highlight their promise in oncology. Furthermore, their interactions with key neurological targets such as opioid receptors suggest applications in pain management.

Future research should focus on a number of key areas. The elucidation of the precise mechanisms of action for their various biological activities is paramount. For instance, identifying the specific molecular targets of their antiproliferative effects beyond tubulin for a wider range of this compound alkaloids is crucial. In-depth studies into their structure-activity relationships will guide the semi-synthesis of more potent and selective analogues. Moreover, further exploration of their potential as antimalarial and anti-inflammatory agents is warranted. The continued development of efficient and stereoselective total synthesis routes will be essential to provide sufficient quantities of these complex molecules for preclinical and clinical evaluation. The this compound alkaloid family undoubtedly represents a promising frontier in the quest for novel therapeutic agents from natural sources.

References

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. This compound, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of Unusual Ajmaline-Macroline Type Bisindole Alkaloids from Alstonia macrophylla by Building Blocks-Based Molecular Networking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound-Sarpagine Bisindole Alkaloids with Antiproliferative Activity from Alstonia penangiana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Identification and characterization of plant-derived alkaloids, corydine and corydaline, as novel mu opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Investigation of the Adrenergic and Opioid Binding Affinities, Metabolic Stability, Plasma Protein Binding Properties, and Functional Effects of Selected Indole-Based Kratom Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Alkaloids from Plants with Antimalarial Activity: A Review of Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimalarial activity of alkaloids isolated from Stephania rotunda - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. texaschildrens.org [texaschildrens.org]

- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 18. researchhub.com [researchhub.com]

- 19. Oxaline, a fungal alkaloid, arrests the cell cycle in M phase by inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Inhibition of tubulin-microtubule polymerization by drugs of the Vinca alkaloid class - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Molecular insights into GPCR mechanisms for drugs of abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 23. G protein-coupled receptor accessory proteins and signaling: pharmacogenomic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. G protein-coupled receptor-biased signaling: potential drug discovery to facilitate treatment of metabolic diseases – ScienceOpen [scienceopen.com]

- 25. Khan Academy [khanacademy.org]

A Technical Guide to the Discovery and History of Rapamycin Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of rapamycin (B549165) (also known as sirolimus), a macrolide compound that has evolved from a soil-dwelling bacterium into a pivotal molecule in translational medicine. We will delve into its mechanism of action, detail key experimental protocols, present quantitative data, and visualize the complex biological pathways and research workflows associated with this remarkable compound.

Discovery and History: From Easter Island Soil to Clinical Application

The journey of rapamycin began in 1964 during a Canadian medical expedition to Easter Island, known locally as Rapa Nui.[1][2] A microbiologist on the team, Georges Nógrády, collected soil samples with the aim of discovering naturally occurring antimicrobial compounds.[1][2] From these samples, a bacterium named Streptomyces hygroscopicus was isolated, which was found to produce a potent antifungal substance.[3][4] This compound was named "rapamycin" in honor of the island's name.[3][5]

Initial research at Ayerst Pharmaceuticals, led by Dr. Surendra Sehgal, focused on rapamycin's antifungal properties.[2][5] However, subsequent investigations revealed its significant immunosuppressive and anti-proliferative activities.[1] This discovery shifted the research focus towards its potential in preventing organ transplant rejection and as an anti-cancer agent.[1][2]

The development of rapamycin faced challenges, including a temporary halt in research in 1982.[1][2] Dr. Sehgal famously preserved the S. hygroscopicus strain in his home freezer, a testament to his belief in its potential.[1] Research was later resurrected, and in 1999, the FDA approved rapamycin (as Sirolimus, brand name Rapamune) for use in preventing kidney transplant rejection.[1][5] Further research uncovered its mechanism of action, identifying the "target of rapamycin" (TOR), a highly conserved protein kinase that is a central regulator of cell growth and metabolism.[2][3]

Mechanism of Action: The mTOR Signaling Pathway

Rapamycin exerts its effects by inhibiting the mechanistic Target of Rapamycin (mTOR), a serine/threonine protein kinase.[6] mTOR is a central regulator of cell growth, proliferation, metabolism, and survival.[7][8] It functions as a core component of two distinct protein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[6][8]

Rapamycin's primary mechanism involves forming a complex with the intracellular receptor FKBP12 (FK506-binding protein 12).[7][9] This rapamycin-FKBP12 complex then binds to the FRB domain of mTOR, specifically and allosterically inhibiting the activity of mTORC1.[9][10] While mTORC1 is highly sensitive to rapamycin, mTORC2 is generally considered insensitive to acute rapamycin treatment, although prolonged exposure can inhibit its assembly and function in some cell types.[6][9][11]

Inhibition of mTORC1 disrupts the phosphorylation of its key downstream effectors, including S6 kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1).[10] This leads to the suppression of protein synthesis and arrests the cell cycle in the G1 phase.[12]

mTORC1 Signaling Pathway Diagram

Caption: Simplified mTORC1 signaling pathway and the inhibitory action of Rapamycin.

Quantitative Data: Bioactivity of Rapamycin

The in vitro efficacy of rapamycin is commonly assessed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. IC50 values for rapamycin can vary significantly depending on the cell line and experimental conditions.

| Cell Line | Cancer Type | IC50 Value (approx.) | Reference |

| HEK293 | Human Embryonic Kidney | ~0.1 nM | [12] |

| T98G | Glioblastoma | 2 nM | [12] |

| U87-MG | Glioblastoma | 1 µM | [12] |

| MCF-7 | Breast Cancer | 20 nM | [9] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 20 µM | [9] |

| A549 | Lung Cancer | 32.99 µM | [13] |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for determining the cytotoxic effect of compounds like rapamycin on cancer cell lines and for calculating IC50 values.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom plates

-

Rapamycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell adherence.

-

Drug Treatment: Prepare serial dilutions of rapamycin in the culture medium and add them to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Experimental Workflow: Natural Product Drug Discovery

The discovery and development of rapamycin serve as a classic example of the natural product drug discovery workflow. This process involves multiple stages, from initial screening to preclinical studies.

Natural Product Drug Discovery Workflow Diagram

Caption: A typical workflow for natural product drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. The origin story of rapamycin: systemic bias in biomedical research and cold war politics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. bigthink.com [bigthink.com]

- 6. The mechanistic Target of Rapamycin: The grand conducTOR of metabolism and aging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mTOR - Wikipedia [en.wikipedia.org]

- 9. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. researchgate.net [researchgate.net]

- 12. selleckchem.com [selleckchem.com]

- 13. Exploring the interactions of rapamycin with target receptors in A549 cancer cells: insights from molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Potential of Macroline: An In-depth Technical Guide to a Promising Alkaloid from Alstonia Species

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Macroline, a prominent monoterpenoid indole (B1671886) alkaloid isolated from various Alstonia species, has emerged as a compound of significant interest within the scientific community. This technical guide provides a comprehensive overview of the reported biological activities of this compound and related alkaloids from this genus. It delves into the cytotoxic, anti-inflammatory, antimicrobial, and multidrug resistance reversal properties attributed to these compounds. This document aims to be a valuable resource by presenting a consolidation of available quantitative data, detailed experimental protocols for key bioassays, and visual representations of associated signaling pathways to facilitate further research and drug development endeavors.

Introduction to this compound and Alstonia Species

The genus Alstonia, belonging to the Apocynaceae family, comprises a diverse group of trees and shrubs renowned for their rich phytochemical profiles, particularly their abundance of indole alkaloids. These plants have a long history of use in traditional medicine across Asia and Africa for treating a variety of ailments, including fever, malaria, and gastrointestinal disorders. Among the myriad of alkaloids isolated from Alstonia species such as A. macrophylla and A. scholaris, this compound stands out as a key monomeric constituent. Its chemical structure forms the basis for more complex bisindole alkaloids, and it is itself the subject of investigation for its intrinsic biological activities.

Biological Activities of this compound and Related Alstonia Alkaloids

Research into the pharmacological potential of this compound and associated alkaloids from Alstonia has revealed a broad spectrum of biological effects. This section summarizes the key findings in cytotoxicity, anti-inflammatory, antimicrobial, and multidrug resistance reversal activities.

Cytotoxic and Antitumor Activity

Various studies have highlighted the potential of Alstonia alkaloids in combating cancer. While much of the potent cytotoxic activity is attributed to bisindole alkaloids, the monomeric constituents also contribute to the overall bioactivity of the plant extracts. Crude extracts of Alstonia macrophylla have demonstrated significant cytotoxicity against several cancer cell lines. For instance, a methanolic/DMSO extract of A. macrophylla bark was highly degenerative to MCF-7 (breast adenocarcinoma), H69PR (small cell lung cancer), and HT-29 (colon adenocarcinoma) cell lines, with IC50 values of 6.34 µg/mL, 7.05 µg/mL, and 9.10 µg/mL, respectively[1][2][3]. Similarly, fractions from Alstonia scholaris bark have shown cytotoxic effects against MCF-7 cells[4][5]. While specific IC50 values for this compound are not extensively reported, the activity of the extracts underscores the importance of its constituent alkaloids.

Anti-inflammatory Activity

The anti-inflammatory properties of Alstonia species have been validated through various in vitro and in vivo models. The alkaloid fractions of Alstonia scholaris leaves have been shown to produce peripheral analgesic and anti-inflammatory effects[6]. These effects are believed to be mediated, in part, through the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX)[6].

Antimicrobial Activity

Extracts from Alstonia macrophylla have exhibited broad-spectrum antimicrobial activity. A methanolic extract of the leaves was found to be effective against various strains of Staphylococcus aureus, Escherichia coli, and several dermatophytes, with Minimum Inhibitory Concentration (MIC) values for bacteria ranging from 64 to 1000 µg/mL[7][8][9].

Reversal of Multidrug Resistance

An intriguing and clinically significant activity of some Alstonia alkaloids is their ability to reverse multidrug resistance (MDR) in cancer cells. Six alkaloids isolated from Alstonia macrophylla were found to be effective in reversing MDR in vincristine-resistant KB cells[10][11]. This suggests a potential application for these compounds as adjuvants in chemotherapy to overcome drug resistance.

Quantitative Data on Biological Activity

To facilitate a comparative analysis, the following tables summarize the available quantitative data for the biological activities of extracts and alkaloids from Alstonia species.

Table 1: Cytotoxic Activity of Alstonia Extracts and Alkaloids

| Species | Extract/Compound | Cell Line | IC50 Value | Reference(s) |

| Alstonia macrophylla | MeOH/DMSO Bark Extract | MCF-7 (Breast Adenocarcinoma) | 6.34 µg/mL | [1][2][3] |

| Alstonia macrophylla | MeOH/DMSO Bark Extract | H69PR (Small Cell Lung Cancer) | 7.05 µg/mL | [1][2][3] |

| Alstonia macrophylla | MeOH/DMSO Bark Extract | HT-29 (Colon Adenocarcinoma) | 9.10 µg/mL | [1][2][3] |

| Alstonia macrophylla | MeOH/DMSO Bark Extract | THP-1 (Acute Monocytic Leukemia) | 67.22 µg/mL | [1][2][3] |

| Alstonia macrophylla | Bisindole Alkaloids (O-acetylmacralstonine, villalstonine, macrocarpamine) | Various Cancer Cell Lines | 2-10 µM | [12] |

| Alstonia scholaris | n-hexane Bark Fraction | MCF-7 (Breast Cancer) | 109.01 µg/mL | [4][5] |

| Alstonia scholaris | Chloroform Bark Fraction | MCF-7 (Breast Cancer) | 163.33 µg/mL | [4][5] |

| Alstonia scholaris | Ethanol Bark Fraction | MCF-7 (Breast Cancer) | 264.19 µg/mL | [4][5] |

Table 2: Antimicrobial Activity of Alstonia macrophylla Leaf Extract

| Microorganism | MIC Value (µg/mL) | Reference(s) |

| Staphylococcus aureus | 64 - 1000 | [7][8][9] |

| Staphylococcus saprophyticus | Not specified | [7] |

| Streptococcus faecalis | Not specified | [7] |

| Escherichia coli | 64 - 1000 | [7][8][9] |

| Proteus mirabilis | Not specified | [7] |

| Trichophyton rubrum | 32,000 - 128,000 | [7][8] |

| Trichophyton mentagrophytes | 32,000 - 128,000 | [7][8] |

| Microsporum gypseum | 32,000 - 128,000 | [7][8] |

Experimental Protocols

This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of this compound and related compounds.

Cytotoxicity Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in the cell culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

The SRB assay is a method used for cell density determination, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow steps 1 and 2 as described for the MTT assay.

-

Cell Fixation: After the incubation period, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye and allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth and determine the IC50 value.

Anti-inflammatory Assay

This assay assesses the ability of a compound to inhibit the denaturation of protein, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of the test compound at various concentrations. A control group is prepared with distilled water instead of the test compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.

-

Heat-induced Denaturation: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.

-

Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100. Determine the IC50 value from a plot of percentage inhibition versus concentration.

Antimicrobial Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Preparation of Test Compound: Prepare a stock solution of the test compound and make serial two-fold dilutions in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the microbial inoculum to each well of the microtiter plate containing the serially diluted test compound. Include a growth control (broth + inoculum) and a sterility control (broth only).

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the test compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

While the precise molecular targets of this compound are still under extensive investigation, the biological activities of indole alkaloids, in general, are known to be mediated through the modulation of various cellular signaling pathways.

Induction of Apoptosis

Many indole alkaloids exert their cytotoxic effects by inducing apoptosis in cancer cells. This programmed cell death can be triggered through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The intrinsic pathway often involves the regulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.

Caption: Generalized intrinsic apoptosis pathway potentially modulated by indole alkaloids.

Modulation of NF-κB Signaling

The transcription factor Nuclear Factor-kappa B (NF-κB) plays a critical role in regulating the inflammatory response, cell survival, and proliferation. Dysregulation of the NF-κB pathway is implicated in various inflammatory diseases and cancers. Some natural products, including certain indole alkaloids, have been shown to inhibit the activation of NF-κB. This inhibition can occur at various points in the signaling cascade, such as preventing the degradation of the inhibitory protein IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic genes.

References

- 1. Indole-3-carbinol suppresses NF-κB and IκBα kinase activation, causing inhibition of expression of NF-κB-regulated antiapoptotic and metastatic gene products and enhancement of apoptosis in myeloid and leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antioxidant, Cytotoxicity, and Antiophidian Potential of Alstonia macrophylla Bark - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medwinpublishers.com [medwinpublishers.com]

- 5. researchgate.net [researchgate.net]

- 6. Antibacterial and Synergistic Activity of Pentacyclic Triterpenoids Isolated from Alstonia scholaris - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 8. Antimicrobial activity of Alstonia macrophylla: a folklore of bay islands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. innpharmacotherapy.com [innpharmacotherapy.com]

- 11. This compound, akuammiline, sarpagine, and ajmaline alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cytotoxic activity of indole alkaloids from Alstonia macrophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Macroline Alkaloids: Characterization of a Representative Compound

Introduction

Macroline alkaloids represent a significant class of monoterpenoid indole (B1671886) alkaloids predominantly isolated from plants of the Alstonia genus, which belongs to the Apocynaceae family. These compounds are characterized by a complex pentacyclic ring system. Rather than being a specific compound, "this compound" refers to the core skeletal structure that defines this diverse family of natural products. Many this compound alkaloids have garnered interest for their potential biological activities. The structural elucidation of these molecules is heavily reliant on a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, often complemented by mass spectrometry.

This technical guide provides a comprehensive overview of the spectroscopic data for a representative this compound-type alkaloid isolated from Alstonia scholaris. The data presented herein is intended to serve as a reference for researchers, scientists, and professionals in drug development who are engaged in the isolation and characterization of natural products.

Spectroscopic Data of a Representative this compound Alkaloid

The following tables summarize the quantitative spectroscopic data for a representative this compound alkaloid from Alstonia scholaris.[1]

Table 1: ¹H NMR Spectroscopic Data (CD₃OD, 500 MHz)[1]

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 9 | 6.89 | d | 7.5 |

| 10 | 7.14 | t | 7.8 |

| 11 | 6.82 | d | 8.1 |

| OCH₃ | 3.79 | s | |

| CH₃ | 1.32 | s |

Table 2: ¹³C NMR Spectroscopic Data (CD₃OD, 125 MHz)[1]

| Position | δC (ppm) | Type |

| 2 | 138.2 | C |

| 3 | 148.5 | C |

| 5 | 52.1 | CH |

| 6 | 36.4 | CH₂ |

| 7 | 110.1 | C |

| 8 | 128.2 | C |

| 9 | 118.9 | CH |

| 10 | 122.3 | CH |

| 11 | 111.8 | CH |

| 12 | 158.2 | C |

| 13 | 106.4 | C |

| 14 | 22.1 | CH₂ |

| 15 | 30.5 | CH |

| 16 | 54.3 | C |

| 18 | 25.4 | CH₃ |

| 19 | 78.2 | CH |

| 20 | 40.1 | CH |

| 21 | 50.2 | CH₂ |

| OCH₃ | 56.1 | CH₃ |

| CO | 177.2 | C |

Table 3: IR and UV-Vis Spectroscopic Data[1]

| Technique | Wavelength/Wavenumber | Description |

| UV (MeOH) | λmax 204, 240, 298 nm | Indole chromophore |

| IR | νmax 3440 cm⁻¹ | Indolic amino group |

| 1748 cm⁻¹ | Ester carbonyl group | |

| 1612, 1485 cm⁻¹ | Aromatic ring |

Experimental Protocols

The following protocols are based on the general methodologies employed for the isolation and spectroscopic characterization of this compound alkaloids from Alstonia scholaris.[1]

Extraction and Isolation

-

Plant Material : The plant material (e.g., leaves) is collected and dried.

-

Extraction : The dried and powdered plant material is extracted with a suitable solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Acid-Base Partitioning : The crude extract is suspended in an acidic solution (e.g., 3% HCl) and partitioned with an organic solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The acidic aqueous layer is then basified with a base (e.g., 8% NaHCO₃) to a pH of approximately 9 and extracted with an organic solvent (e.g., chloroform) to obtain the crude alkaloid fraction.

-

Chromatographic Separation : The crude alkaloid extract is subjected to multiple chromatographic steps for purification. This typically involves:

-

Column Chromatography : Using silica (B1680970) gel or other stationary phases with a gradient of solvents (e.g., chloroform-methanol) to separate the alkaloids into fractions.

-

Preparative Thin-Layer Chromatography (pTLC) : For further purification of the fractions.

-

High-Performance Liquid Chromatography (HPLC) : Often used for the final purification of the isolated compounds.

-

Spectroscopic Analysis

-

UV-Vis Spectroscopy : UV spectra are recorded on a spectrophotometer using methanol (B129727) as the solvent. The absorption maxima (λmax) are reported in nanometers (nm).[1]

-

IR Spectroscopy : IR spectra are obtained using a Fourier Transform Infrared (FTIR) spectrometer. Samples are typically prepared as KBr pellets. The absorption bands (νmax) are reported in reciprocal centimeters (cm⁻¹).[1]

-

NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for ¹H and 125 MHz for ¹³C). Deuterated solvents such as methanol-d₄ (CD₃OD) or chloroform-d (B32938) (CDCl₃) are used. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard. Coupling constants (J) are reported in Hertz (Hz). 2D NMR experiments such as COSY, HSQC, and HMBC are typically performed to aid in the complete structural assignment.[1]

Visualization of the Analytical Workflow

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a this compound alkaloid.

Caption: Workflow for the isolation and spectroscopic analysis of a this compound alkaloid.

References

The Therapeutic Potential of Macroline Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Macroline alkaloids represent a significant class of monoterpenoid indole (B1671886) alkaloids predominantly isolated from plants of the Apocynaceae family, particularly within the Alstonia genus.[1][2] These natural products are characterized by a complex, polycyclic architecture, often featuring an indole-fused azabicyclo[3.3.1]nonane skeleton.[2] The intricate structures of this compound alkaloids have not only posed a considerable challenge for synthetic chemists but have also been associated with a wide array of promising biological and pharmacological activities.[1][2] This technical guide provides a comprehensive overview of the current state of research into the therapeutic uses of this compound alkaloids, with a focus on their anticancer, anti-inflammatory, antimalarial, and neuroprotective potential, as well as their ability to reverse multidrug resistance in cancer cells.

Anticancer Activity

A significant body of research has focused on the cytotoxic effects of this compound alkaloids against various cancer cell lines. Both monomeric and bisindole alkaloids containing a this compound moiety have demonstrated potent in vitro growth inhibitory activity.[3][4]

Quantitative Data on Antiproliferative Activity